The synthesis of PPI-2458 was developed by GlaxoSmithKline and is detailed in the patent WO 02/422952002. The synthesis involves several key steps:
The synthesis process has been validated for the production of metabolites necessary for biological testing, including techniques like liquid chromatography-mass spectrometry (LC-MS) for structural confirmation .
PPI-2458's molecular structure features multiple chiral centers, which contribute to its biological activity. The compound contains:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the structure of PPI-2458 and its metabolites, revealing insights into their conformational dynamics and interactions with biological targets .
PPI-2458 undergoes various metabolic transformations primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. Key points include:
PPI-2458 exerts its effects primarily through the inhibition of MetAP2, which plays a crucial role in protein maturation processes essential for cell proliferation and survival. The mechanism includes:
PPI-2458 exhibits several notable physical and chemical properties:
These properties influence its formulation and delivery methods in clinical settings .
The primary applications of PPI-2458 include:
PPI-2458 (chemical name: [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate) is a next-generation fumagillin analog designed to overcome limitations of earlier compounds in its class. Fumagillin, a natural sesquiterpene isolated from Aspergillus fumigatus, demonstrated potent anti-angiogenic activity but exhibited poor pharmacokinetic properties and significant neurotoxicity [1] [4]. The semi-synthetic derivative TNP-470 (AGM-1470) retained potent methionine aminopeptidase-2 (MetAP-2) inhibition but displayed dose-limiting central nervous system (CNS) toxicity and chemical instability due to its reactive chloroacetyl group [1] [8].
PPI-2458 emerged from targeted medicinal chemistry efforts to stabilize the reactive core while maintaining potency. Structural modifications replaced TNP-470’s labile chloroacetamide moiety with a carbamoyl-linked D-valinamide group. This change significantly improved compound stability and reduced CNS penetration, thereby mitigating neurotoxic effects observed with earlier analogs [4] [8]. The compound retains the core spiroepoxide ring essential for covalent binding to MetAP-2’s His231 residue, preserving its mechanism of action while enhancing drug-like properties [1] [4].
Structural Evolution of Fumagillin Analogs:
Compound | Key Structural Features | Limitations |
---|---|---|
Fumagillin | Polyolefinic chain, spiroepoxide, carboxylic acid | Low stability, high toxicity |
TNP-470 | Chloroacetyl carbamate replacement | CNS toxicity, chemical instability |
PPI-2458 | D-valinamide carbamate | Improved stability and reduced CNS exposure |
MetAP-2 is a conserved metalloprotease critical for post-translational protein maturation. Its primary function involves cleaving initiator N-terminal methionine residues from nascent proteins, a process essential for the functional activation of numerous proteins involved in cell proliferation and survival [2] [3]. Inhibition of MetAP-2 disrupts this process, leading to:
Table: Molecular Consequences of MetAP-2 Inhibition
Cellular Process | Effect of MetAP-2 Inhibition | Therapeutic Implication |
---|---|---|
Protein Maturation | Impaired N-terminal methionine cleavage | Disruption of growth-related protein function |
Endothelial Cell Proliferation | G1 phase cell cycle arrest | Suppression of pathological angiogenesis |
Synoviocyte Activation | Reduced invasive capacity | Protection against joint destruction in RA |
Cytokine Production | No direct inhibition (IL-6, VEGF unaffected) | Targeted anti-proliferative mechanism |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7